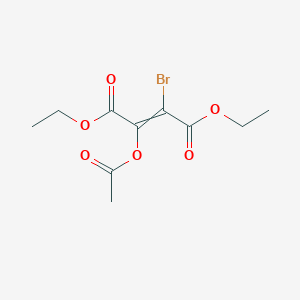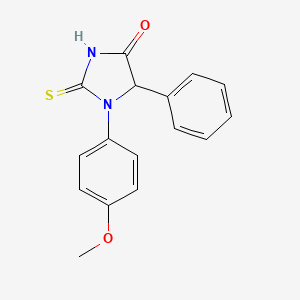![molecular formula C18H24O2Si B12577339 (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane CAS No. 194933-22-7](/img/structure/B12577339.png)
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[221]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is a unique organosilicon compound that features a bicyclo[221]heptane structure bonded to an indene moiety through a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with indene derivatives in the presence of a silicon-based reagent. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize impurities. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, often under reflux conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
Scientific Research Applications
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block for the construction of silicon-containing polymers and materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and molecular probes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants. Its unique properties, such as thermal stability and resistance to oxidation, make it valuable for high-performance applications.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane involves its interaction with molecular targets through its silicon atom and bicyclic structure. The silicon atom can form strong bonds with oxygen and carbon atoms, allowing the compound to act as a cross-linking agent in polymer networks. Additionally, the bicyclic structure provides rigidity and stability, enhancing the compound’s performance in various applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their substituents and functional groups.
Indene derivatives: These compounds contain the indene moiety but lack the silicon atom and bicyclic structure.
Organosilicon compounds: These compounds contain silicon atoms bonded to organic groups but may have different structures and properties.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is unique due to its combination of a bicyclic structure and an indene moiety bonded through a silicon atom. This unique structure imparts distinct properties, such as enhanced thermal stability, resistance to oxidation, and potential bioactivity, making it valuable for a wide range of applications.
Properties
CAS No. |
194933-22-7 |
|---|---|
Molecular Formula |
C18H24O2Si |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(1H-inden-1-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H24O2Si/c1-19-21(20-2,18-12-13-7-8-15(18)11-13)17-10-9-14-5-3-4-6-16(14)17/h3-6,9-10,13,15,17-18H,7-8,11-12H2,1-2H3 |
InChI Key |
BCCZRRRCPPLSSH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CC2CCC1C2)(C3C=CC4=CC=CC=C34)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)




![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)


